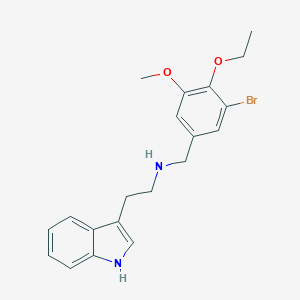![molecular formula C20H18BrFN2O B283263 N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine, also known as BFB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. BFB is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is known to play a crucial role in cognitive function and memory formation.
作用机制
N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine selectively blocks the α7 nicotinic acetylcholine receptor by binding to a specific site on the receptor. This prevents the receptor from being activated by acetylcholine, which is a neurotransmitter that is involved in cognitive function and memory formation. By blocking the α7 receptor, N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can help researchers better understand the role of this receptor in various neurological disorders.
Biochemical and Physiological Effects:
N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, which suggests that it may have potential therapeutic applications for various neurological disorders. N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has also been shown to have anxiolytic and antidepressant effects, which further supports its potential use as a therapeutic agent.
实验室实验的优点和局限性
The main advantage of using N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one limitation of using N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine. One potential area of research is the development of more soluble analogs of N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine that can be more easily administered in experiments. Another area of research is the development of N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine as a therapeutic agent for various neurological disorders. Additionally, further research is needed to better understand the role of the α7 nicotinic acetylcholine receptor in various neurological disorders and how N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can be used to study this receptor.
合成方法
The synthesis of N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde with 4-pyridinemethanamine in the presence of a base catalyst to form the intermediate compound 5-bromo-2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 4-pyridinemethyl chloride to form the final product, N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine.
科学研究应用
N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively block the α7 nicotinic acetylcholine receptor, which is known to play a crucial role in cognitive function and memory formation. This makes N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine a valuable tool for studying the role of the α7 receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
属性
分子式 |
C20H18BrFN2O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC 名称 |
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C20H18BrFN2O/c21-18-3-6-20(25-14-16-1-4-19(22)5-2-16)17(11-18)13-24-12-15-7-9-23-10-8-15/h1-11,24H,12-14H2 |
InChI 键 |
ULVCFGLOBJJNMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3)F |
规范 SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)